Flutropium bromide monohydrate

Description

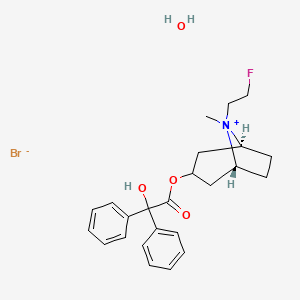

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H31BrFNO4 |

|---|---|

Molecular Weight |

496.4 g/mol |

IUPAC Name |

[(1S,5R)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide;hydrate |

InChI |

InChI=1S/C24H29FNO3.BrH.H2O/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19;;/h2-11,20-22,28H,12-17H2,1H3;1H;1H2/q+1;;/p-1/t20-,21+,22?,26?;; |

InChI Key |

UJFAVNFOPYTSSO-XZMBHJKPSA-M |

Isomeric SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.O.[Br-] |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.O.[Br-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Isotopic Labeling Strategies for Flutropium Bromide Monohydrate

Development of Novel Synthetic Routes for Flutropium (B1209967) Bromide Monohydrate

The synthesis of Flutropium Bromide, a quaternary ammonium (B1175870) salt derivative of a tropane (B1204802), involves the strategic formation of N-beta-fluoroalkyl-substituted benzilic acid nortropine (B26686) esters. nih.govresearchgate.netresearchgate.net A technically practicable synthesis has been described that proceeds via a benzilic acid imidazolide (B1226674) intermediate. nih.gov The core of this synthesis is the quaternization of the nitrogen atom in the tropane ring with a 2-fluoroethyl group, a step that is crucial for the compound's final structure and activity. nih.govresearchgate.net This process yields (8r)-8-(2-fluoroethyl)-3α-hydroxy-1αH, 5αH-tropanium bromide benzilic acid ester, the chemical name for Flutropium Bromide. nih.gov

Asymmetric Synthesis and Chiral Resolution Techniques

The synthesis of single-enantiomer pharmaceuticals is critical, as different enantiomers of a chiral drug can exhibit different pharmacological activities. Asymmetric synthesis aims to create a specific enantiomer directly. Techniques such as phase-transfer asymmetric catalysis, using cinchona alkaloid-derived quaternary ammonium salts, represent a practical and powerful method for establishing chirality in organic synthesis. beilstein-journals.org

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), chiral resolution is employed to separate them. aklectures.com This process often involves reacting the racemic mixture with a chiral resolving agent to form two different diastereomers. aklectures.com Since diastereomers have distinct physical properties, they can be separated by methods like crystallization or chromatography. pharmtech.comnumberanalytics.com

Key factors in designing a successful crystallization-based resolution include the choice of the chiral resolving agent, solvent selection, and control of temperature and cooling rates. numberanalytics.com The stability and solubility of the target compound and the resolving agents are critical preliminary considerations. onyxipca.com The resolution process is most effective when performed early in a synthetic route to minimize the loss of material as the unwanted enantiomer. onyxipca.com

Below is a table of common chiral resolving agents used in classical resolution screening.

| Resolving Agent Class | Examples |

| Carboxylic Acids | (+) and (-) Tartaric Acid, (+) and (-) Dibenzoyltartaric Acid, (+) and (-) Malic Acid, (+) and (-) Mandelic Acid |

| Sulfonic Acids | (+) and (-) Camphor Sulphonic Acid |

| Amino Acid Derivatives | (+) and (-) N-Boc Phenylalanine, (+) and (-) N-Boc Valine |

| Chiral Amines | (S)-(-)-1-Phenylethylamine, (S)-(-)-1-(4-Bromophenyl)ethylamine |

| This table is based on information from reference onyxipca.com. |

Stereoselective Approaches in Flutropium Bromide Monohydrate Synthesis

Stereoselectivity is a cornerstone in the synthesis of Flutropium Bromide. The quaternization step of the nortropine derivative is reported to proceed with a high degree of stereoselectivity. nih.gov This selective reaction is vital as it produces specific configuration isomers that differ not only in their physicochemical properties but also in their pharmacological action profiles. nih.gov The control over the three-dimensional arrangement of atoms is therefore a determining factor in the final efficacy of the compound.

The introduction of the fluorine atom also requires stereoselective control. Modern synthetic methods offer precise control over the geometry of fluorinated molecules. For instance, the stereoselective hydrodefluorination of trifluoromethylated alkenes using reagents like LiAlH₄ can produce terminal monofluoroalkenes with high diastereoselectivity. organic-chemistry.org Such strategies, which involve a hydroalumination reaction followed by a stereoselective fluoride (B91410) elimination, are examples of the sophisticated approaches available to chemists for constructing complex fluorinated molecules like Flutropium Bromide. organic-chemistry.org

Multi-Step Synthesis and Optimization for Research Scale

For laboratory-scale synthesis, optimization involves adjusting reaction conditions such as temperature, reaction time, and reagent stoichiometry to maximize product yield and purity. trine.edu For instance, the synthesis of Flutropium Bromide involves key transformations including esterification and quaternization, each requiring specific conditions for optimal outcomes. nih.gov

A modern approach to optimizing multi-step syntheses is the use of continuous-flow systems. nih.gov In these systems, reactants are passed through a reactor where sequential transformations occur, mimicking an in-vitro version of natural biosynthetic pathways. nih.gov This methodology has been shown to improve the synthesis of active pharmaceutical ingredients (APIs) by offering better control over reaction parameters and facilitating scalability. nih.gov

Isotopic Labeling for Pharmacological and Metabolic Tracing Studies

Isotopic labeling is an indispensable tool in drug development, allowing researchers to trace the fate of a drug molecule in biological systems. By replacing one or more atoms of the compound with their isotopes, the molecule can be detected and quantified in pharmacokinetic and metabolic studies. For Flutropium Bromide, this involves creating analogues containing heavy isotopes like deuterium (B1214612) (²H) or radioisotopes such as Carbon-14 (¹⁴C) and Tritium (B154650) (³H).

Synthesis of Deuterated this compound Analogues

Deuterium-labeled compounds are valuable tracers in metabolic studies and are used as internal standards in mass spectrometry-based quantification. researchgate.net The synthesis of deuterated Flutropium Bromide can be achieved by incorporating deuterium into the molecule using various methods. The existence of deuterated analogues of related tropane-based anticholinergics, such as Tiotropium-d3, demonstrates the application of this strategy in the field. medchemexpress.com

Modern methods for deuteration include the direct hydrogen/deuterium (H/D) exchange on the target molecule or its precursors. For example, a recently developed protocol uses an Ag(I) catalyst with heavy water (D₂O) as the deuterium source to efficiently produce multideuterated (hetero)aryl bromides. nih.gov Another strategy involves the synthesis of deuterated building blocks, such as deuterated amines, which can then be incorporated into the final molecule. researchgate.net Additionally, labeling can sometimes be achieved by refluxing a precursor, such as an S-sulfoxide of a brominated intermediate, in a solvent containing a deuterium source like tert-BuOD or D₂O. nih.gov

Carbon-14 and Tritium Labeling for Radioligand Development

Carbon-14 and Tritium are the most common radioisotopes used in pharmaceutical research. nih.gov The choice between ¹⁴C and ³H depends on several factors, including the required specific activity, synthetic feasibility, and the stability of the label. nih.gov

Comparison of Tritium and Carbon-14 Labeling

| Feature | Tritium (³H) | Carbon-14 (¹⁴C) |

|---|---|---|

| Specific Activity | High (28.8 Ci/mmol) | Low (62.4 mCi/mmol) |

| Half-life | 12.3 years | 5730 years |

| Radiation Energy | Low (β-particle) | Low (β-particle) |

| Synthetic Routes | Often more direct | Can be more complex |

| Potential for Label Loss | Higher risk (metabolic liability) | Lower risk |

| Primary Use | In vitro assays (e.g., binding), autoradiography | ADME studies, mass balance |

This table is compiled from information in references nih.govmdpi.com.

Tritium's high specific activity makes it exceptionally well-suited for developing radioligands for in vitro studies, such as receptor binding assays and autoradiography at cellular levels. mdpi.com While there can be concerns about the metabolic stability of tritium labels, strategic placement of the isotope based on metabolic data can mitigate the risk of label loss. nih.gov

Carbon-14, with its lower potential for metabolic exchange, is often considered the gold standard for quantitative whole-body autoradiography (QWBA) and metabolism studies. nih.gov

The synthesis of radiolabeled compounds can be achieved through various methods. General strategies include refluxing a precursor with a tritiated source like HTO. nih.gov More advanced methods, such as metallaphotoredox catalysis, provide general approaches for isotopic labeling by enabling the introduction of radiolabeled groups from sources like radiolabeled alkyl bromides. researchgate.net

Impurity Profiling and Control During Synthetic Batch Production for Research

The control of impurities during the synthesis of this compound is a critical aspect of ensuring the quality, consistency, and reliability of research batches. Impurities can arise from various sources, including starting materials, intermediates, by-products from parallel reactions, and degradation of the final compound. researchgate.net A thorough understanding and control of these impurities are essential for accurate pharmacological and toxicological assessments.

The manufacturing process of active pharmaceutical ingredients (APIs) like this compound involves multiple chemical transformations where the potential for impurity formation is significant. researchgate.net Raw materials, which are often produced with less stringent quality requirements than the final API, can introduce impurities that may carry through the synthetic route. researchgate.net Furthermore, the reagents and solvents used in each step can also be a source of contamination.

For quaternary ammonium compounds such as Flutropium bromide, the final quaternization step can be a critical source of impurities. Incomplete reactions can leave unreacted tertiary amine precursors, while side reactions might lead to the formation of related alkaloids or other by-products. The purification process, therefore, must be robust enough to remove these structurally similar impurities to a level that will not interfere with the research application.

Analytical methods play a pivotal role in impurity profiling. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful techniques for the separation and quantification of impurities. nih.govresearchgate.net The development of stability-indicating methods is particularly important, as it allows for the separation of the active ingredient from its potential degradation products that can form under various stress conditions such as exposure to acid, base, oxidation, heat, and light. nih.govresearchgate.net

Characterization of Synthetic By-products and Degradants

The characterization of synthetic by-products and degradants is fundamental to understanding the stability of this compound and for the development of robust analytical methods. While specific data on the by-products and degradants of this compound is not extensively available in public literature, valuable insights can be drawn from the well-documented impurity profiles of structurally related anticholinergic agents like Ipratropium (B1672105) bromide. researchgate.netsierrajournals.com

Forced degradation studies are a key tool in identifying potential degradants. nih.gov These studies involve subjecting the drug substance to harsh conditions to accelerate its decomposition. The resulting degradation products are then identified and characterized using techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS). researchgate.netsierrajournals.com This allows for the elucidation of degradation pathways.

In the case of compounds structurally similar to Flutropium bromide, such as Ipratropium bromide, several potential impurities and degradants have been identified. These can be categorized as process-related impurities, which arise during synthesis, and degradation products, which form during storage or upon exposure to stress conditions.

Table 1: Potential Process-Related Impurities and Degradants of this compound (based on analogous compounds)

| Compound Name | Type | Potential Source |

| N-Isopropylnortropine Methobromide | Process-Related Impurity | Impurity in starting material or by-product of synthesis. pharmaffiliates.com |

| 8-Anti-Ipratropium Bromide | Process-Related Impurity | Isomeric by-product from the synthesis. pharmaffiliates.com |

| DL-Tropic acid | Process-Related Impurity / Degradant | Starting material for synthesis or hydrolysis product. pharmaffiliates.com |

| Atropic Acid | Process-Related Impurity / Degradant | Dehydration product of tropic acid. pharmaffiliates.com |

| (1R,3r,5S)-8-(1-Methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoate | Process-Related Impurity | Precursor or by-product from the esterification step. pharmaffiliates.com |

| (1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-[(2-phenylpropenoyl)oxy]-8-azoniabicyclo[3.2.1]octane Bromide | Degradant | Dehydration product of the parent molecule. pharmaffiliates.com |

The development of sensitive and specific analytical methods is crucial for the detection and quantification of these potential impurities. Ion chromatography has been explored for the analysis of quaternary ammonium salt compounds and their impurities. google.com The validation of these analytical methods according to established guidelines, such as those from the International Council for Harmonisation (ICH), ensures their accuracy, precision, linearity, and robustness. nih.govresearchgate.netsierrajournals.com The limit of detection (LOD) and limit of quantification (LOQ) are determined to establish the sensitivity of the method for trace impurity analysis. researchgate.netsierrajournals.com

Elucidation of Molecular Mechanisms of Action of Flutropium Bromide Monohydrate

Receptor Binding Kinetics and Quantitative Pharmacology

Flutropium (B1209967) bromide monohydrate is recognized as a classical competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. nih.govncats.io In vitro studies have demonstrated that it possesses greater efficacy than atropine (B194438), a well-known muscarinic antagonist. nih.govncats.io Its action as a bronchodilator stems from its ability to block acetylcholine-mediated bronchoconstriction. patsnap.commdpi.com

Ligand-Receptor Interaction Dynamics and Affinities

As a competitive antagonist, Flutropium bromide binds to the same site on the muscarinic receptor as the endogenous ligand, acetylcholine, thereby preventing acetylcholine from binding and initiating a cellular response. nih.govpharmacologycanada.org This interaction is reversible. The affinity of an antagonist for its receptor is a critical determinant of its potency. While specific equilibrium dissociation constant (Kd) or inhibition constant (Ki) values for Flutropium bromide monohydrate are not widely published in readily accessible literature, its classification as being more effective than atropine in vitro suggests a high affinity for muscarinic receptors. nih.govncats.io

The potency of a competitive antagonist can be quantified using the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. mefst.hrslideshare.net Although a specific pA2 value for Flutropium bromide is not available in the reviewed literature, its comparative efficacy with other anticholinergic agents has been studied. In a comparative dose-response study, oxitropium (B1233792) bromide showed a greater bronchodilator effect at lower doses than flutropium bromide and ipratropium (B1672105) bromide, though there were no differences in the maximal response among these drugs. uam.es

Table 1: Comparative Efficacy of Inhaled Anticholinergic Agents

| Feature | Flutropium Bromide | Ipratropium Bromide | Oxitropium Bromide | Fenoterol |

|---|---|---|---|---|

| Relative Potency | - | - | Higher at <6 puffs | Higher peak effect |

| Maximal Response | No difference | No difference | No difference | Potentially greater |

| Side Effects | - | Notable at 30 puffs | Notable at 14 puffs | More frequent at lower doses |

Data derived from a comparative dose-response study in patients with chronic obstructive pulmonary disease. uam.es

Orthosteric and Allosteric Binding Site Characterization

Flutropium bromide acts at the orthosteric binding site of the muscarinic receptor, which is the same site that the endogenous agonist acetylcholine binds to. pharmacologycanada.org This direct competition for the primary binding site is the hallmark of classical competitive antagonism. The binding occurs within a pocket formed by the transmembrane helices of the G protein-coupled receptor (GPCR). patsnap.compharmacologycanada.org There is no evidence in the reviewed literature to suggest that this compound also interacts with allosteric sites on the muscarinic receptor. Allosteric modulators bind to a site topographically distinct from the orthosteric site and can alter the receptor's affinity or efficacy for the endogenous ligand. patsnap.com

Dissociation and Association Rate Constant Determinations

The kinetics of drug-receptor binding, including the association rate constant (k_on) and the dissociation rate constant (k_off), determine the onset and duration of drug action. excelleratebio.com A slow dissociation rate is often associated with a longer duration of action. excelleratebio.com While specific k_on and k_off values for this compound are not available in the reviewed literature, its prolonged duration of action compared to atropine following systemic administration suggests favorable kinetic properties, likely a slow dissociation from the receptor. nih.gov The duration of action for Flutropium bromide is reported to be around 24 hours, which is indicative of a stable drug-receptor complex. patsnap.com

Intracellular Signaling Pathway Modulation by this compound

By blocking the binding of acetylcholine to muscarinic receptors, particularly the M3 subtype found in airway smooth muscle, this compound inhibits the downstream signaling cascades that lead to muscle contraction. patsnap.com

G-Protein Coupled Receptor (GPCR) Downstream Signaling Analysis

Muscarinic M3 receptors are coupled to the Gq class of G-proteins. assaygenie.com When acetylcholine activates the M3 receptor, it triggers the Gq protein to activate the enzyme phospholipase C (PLC). assaygenie.comnih.gov As a competitive antagonist, Flutropium bromide prevents this initial step of receptor activation, thereby inhibiting the entire Gq-mediated signaling cascade. This blockade prevents the physiological effects normally induced by acetylcholine, such as smooth muscle contraction.

Second Messenger System Regulation

The activation of phospholipase C by the Gq protein leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid. nih.gov This hydrolysis generates two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. nih.gov The increase in intracellular Ca2+ is a primary signal for muscle cell contraction. DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC), which further contributes to the contractile response. nih.gov

This compound, by preventing the activation of the M3 receptor, effectively suppresses the production of IP3 and DAG. patsnap.com This leads to a lack of intracellular calcium mobilization and prevents the activation of PKC, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation. patsnap.comnih.gov The cAMP signaling pathway, which is primarily modulated by Gs and Gi proteins, is not the principal pathway affected by M3 receptor antagonists, though crosstalk between signaling pathways can occur. slideshare.netkegg.jp

Table 2: Summary of this compound's Effect on Intracellular Signaling

| Signaling Component | Effect of Acetylcholine (Agonist) | Effect of this compound (Antagonist) |

|---|---|---|

| M3 Muscarinic Receptor | Activation | Competitive Blockade |

| Gq Protein | Activation | Inhibition of Activation |

| Phospholipase C (PLC) | Activation | Inhibition of Activation |

| IP3 and DAG Production | Increased | Decreased/Inhibited |

| Intracellular Ca2+ | Increased Mobilization | Decreased Mobilization |

| Airway Smooth Muscle | Contraction | Relaxation (Bronchodilation) |

This table outlines the generally accepted signaling cascade for M3 muscarinic receptor antagonists. patsnap.comassaygenie.comnih.gov

Kinase and Phosphatase Activity Profiling

While the primary mechanism of flutropium bromide is well-established as muscarinic receptor antagonism, its specific effects on kinase and phosphatase activity are not extensively detailed in publicly available research. Kinases and phosphatases are key regulators of cellular signaling pathways, including those involved in inflammation and muscle contraction. nih.govbmglabtech.com The antagonism of M3 muscarinic receptors by flutropium bromide indirectly influences downstream signaling cascades that are modulated by various kinases and phosphatases. For instance, the relaxation of airway smooth muscle involves a decrease in the activity of myosin light chain kinase. However, direct profiling of flutropium bromide's activity against a broad panel of kinases and phosphatases is not a primary focus of the existing literature.

It is understood that two-component signaling systems often involve the dephosphorylation of response regulators by their partner kinases to control the concentration of the phosphorylated response regulator. nih.gov The regulation of the phosphatase activity of sensor kinases is often a key step that is controlled by signal input. nih.gov

Structural-Activity Relationship (SAR) Studies of this compound and Analogues

Structural-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like flutropium bromide relates to its biological activity. nih.gov These studies help in the design of new derivatives with improved potency and selectivity. nih.gov

Design and Synthesis of this compound Derivatives

The synthesis of flutropium bromide and its derivatives has been a subject of research to explore and optimize its anticholinergic and bronchospasmolytic properties. ncats.iodrugfuture.com The core structure of flutropium bromide features a tropane (B1204802) scaffold, which is common in many anticholinergic drugs. Modifications to this structure, particularly at the ester and quaternary ammonium (B1175870) groups, can significantly impact its activity.

Research on related compounds, such as flurbiprofen (B1673479) amides, has shown that substituting different chemical groups can alter the inhibitory potency of the molecule. nih.gov For example, replacing a methyl group with halogen atoms on a pyridine (B92270) moiety influenced the interaction with the target receptor. nih.gov The synthesis of such derivatives often involves condensation reactions between a carboxylic acid and an amine in the presence of coupling agents. nih.gov

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule's biological activity. 3ds.comnih.gov For flutropium bromide and its analogues, a pharmacophore model would typically include a cationic center (the quaternary nitrogen), a hydrogen bond acceptor (the ester carbonyl), and hydrophobic regions (the phenyl rings). 3ds.compharmacophorejournal.com

Ligand-based design uses the knowledge of active molecules to develop new compounds. nih.gov By analyzing the common structural features of active anticholinergic agents, researchers can design new flutropium bromide derivatives with a higher probability of being active. arxiv.orgnih.gov This approach is particularly useful when the three-dimensional structure of the target receptor is not fully known. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of compounds with their biological activity in a quantitative manner. wikipedia.orgnih.gov For a series of flutropium bromide analogues, a QSAR model could be developed to predict their potency based on various molecular descriptors. wikipedia.org

These descriptors can include physicochemical properties like lipophilicity (logP), electronic properties (e.g., atomic charges), and steric parameters. dovepress.com A typical QSAR equation takes the form:

Activity = f(descriptor1, descriptor2, ...)

By developing a statistically significant QSAR model, researchers can prioritize the synthesis of new derivatives that are predicted to have the most favorable activity profile, thereby saving time and resources. mdpi.com

Enzyme Inhibition and Activation Profiles

The primary mechanism of flutropium bromide is receptor antagonism rather than direct enzyme inhibition or activation. mdpi.com However, its interaction with muscarinic receptors can indirectly influence the activity of various enzymes involved in intracellular signaling pathways. As mentioned earlier, by blocking M3 receptors, flutropium bromide leads to a decrease in the activity of phospholipase C and subsequently reduces the activation of protein kinase C and the release of intracellular calcium, which in turn decreases the activity of myosin light chain kinase.

While flutropium bromide's direct interaction with a broad range of enzymes is not its intended therapeutic action, comprehensive profiling would be necessary to rule out any off-target effects. Such studies are common in drug development to ensure the selectivity of a compound. mdpi.com

Transcriptomic and Proteomic Analysis of Cellular Responses

Transcriptomic and proteomic analyses are powerful tools to understand the global changes in gene and protein expression within a cell in response to a drug. mdpi.comnih.gov These techniques can provide a comprehensive view of the cellular pathways affected by flutropium bromide. nih.gov

For instance, treating airway smooth muscle cells with flutropium bromide and subsequently analyzing their transcriptome could reveal changes in the expression of genes related to inflammation, cell proliferation, and airway remodeling. mdpi.comfrontiersin.org Similarly, proteomic analysis could identify changes in the levels of proteins involved in muscle contraction, cell signaling, and mucus production. mdpi.comfrontiersin.org

An integrated analysis of both transcriptomic and proteomic data can provide a more complete picture of the drug's mechanism of action and its downstream effects. nih.gov For example, it could confirm that the observed relaxation of smooth muscle is accompanied by changes in the expression of genes and proteins that regulate muscle tone. While specific transcriptomic and proteomic studies focused solely on flutropium bromide are not widely published, the methodologies are standard in pharmacological research. mdpi.com

Preclinical Pharmacological Investigations of Flutropium Bromide Monohydrate

In Vitro Receptor Selectivity and Functional Profiling

Comprehensive Receptorome and Ion Channel Screening

Flutropium (B1209967) bromide is characterized as a classic competitive antagonist of acetylcholine (B1216132). medchemexpress.com In vitro experiments have indicated that it is more effective than atropine (B194438), a well-known muscarinic antagonist. medchemexpress.com However, comprehensive receptorome screening data, including specific binding affinities (Kᵢ values) for the different muscarinic receptor subtypes (M₁ to M₅) and other neurotransmitter receptors or ion channels, are not extensively detailed in publicly available scientific literature. Such data would be essential to fully understand its selectivity profile.

Cell-Based Functional Assays (e.g., calcium mobilization, reporter gene assays)

Detailed information from specific cell-based functional assays for flutropium bromide, such as calcium mobilization or reporter gene assays to quantify its antagonist potency and functional selectivity at a cellular level, is not described in the available research. These assays are crucial for determining the functional consequences of receptor binding.

Isolated Organ and Tissue Bath Studies

The functional activity of flutropium bromide has been assessed using isolated tissue preparations, which provide insights into its effects in a more complex biological environment than cell-based assays.

Studies on isolated rat mast cells stimulated by antigen showed that flutropium bromide inhibited the release of histamine (B1213489). This suggests a potential mast cell stabilizing action, although this inhibitory effect was reported to be weaker than that of disodium (B8443419) cromoglycate. In contrast, atropine showed no such inhibitory effect.

In studies using isolated tracheal smooth muscle from guinea pigs, flutropium bromide did not demonstrate any antagonistic action against contractions induced by leukotriene D₄ (LTD₄). This indicates that its mechanism of action is specific to cholinergic pathways and does not involve the antagonism of leukotriene receptors, which are also relevant in bronchoconstriction.

The primary findings from isolated organ studies are summarized below:

| Tissue/Cell Type | Agonist/Stimulus | Effect of Flutropium Bromide | Reference |

| Isolated Rat Mast Cells | Antigen | Inhibition of histamine release | |

| Isolated Guinea Pig Tracheal Smooth Muscle | Leukotriene D₄ (LTD₄) | No antagonistic action |

In Vivo Preclinical Pharmacodynamics in Animal Models

The pharmacodynamic properties of flutropium bromide have been evaluated in several animal models to establish its efficacy as a bronchodilator.

In anesthetized guinea pigs, a standard model for assessing bronchodilator activity, inhaled flutropium bromide demonstrated a clear protective effect against bronchoconstriction induced by intravenously administered acetylcholine. medchemexpress.com A single inhalation of a 0.03% solution of flutropium bromide effectively inhibited this induced bronchoconstriction. medchemexpress.com Notably, this effect was selective for the airways, as it did not alter the fall in blood pressure also induced by acetylcholine. medchemexpress.com Further studies showed that even a lower concentration of 0.0003% was effective.

The durability of the bronchodilatory effect was assessed through repeat-dose studies. When guinea pigs were exposed to daily inhalations of 0.03% flutropium bromide for 5 minutes over 14 or 28 consecutive days, the bronchodilatory potency remained consistent with that of a single administration. medchemexpress.com This suggests a lack of tachyphylaxis, or reduction in response, with repeated use. medchemexpress.com

To further define its specificity, flutropium bromide was tested against bronchoconstriction induced by other mediators. In dogs, inhalation of 0.3% flutropium bromide showed no antagonistic action against serotonin-induced bronchoconstriction. This, along with the in vitro data, reinforces its specific anticholinergic mechanism.

Table of In Vivo Pharmacodynamic Findings

| Animal Model | Challenge Agent | Route of Administration | Key Finding | Reference |

|---|---|---|---|---|

| Guinea Pig | Acetylcholine (i.v.) | Inhalation (0.03%) | Inhibition of bronchoconstriction with no effect on blood pressure. | medchemexpress.com |

| Guinea Pig | Acetylcholine (i.v.) | Inhalation (0.0003%) | Inhibition of bronchoconstriction. | |

| Guinea Pig | Acetylcholine (i.v.) | Repeated Inhalation (0.03% daily for 28 days) | Maintained bronchodilatory effect without reduction in response. | medchemexpress.com |

Target Engagement Studies in Preclinical Species

While the pharmacodynamic effects of flutropium bromide are established, specific preclinical studies designed to quantify target engagement—for instance, by measuring muscarinic receptor occupancy in the lungs of animal models following administration—are not available in the published literature. Such studies are vital for correlating the degree of receptor interaction with the observed pharmacological effect.

Biomarker Identification and Validation in Animal Models

The identification and validation of specific pharmacodynamic biomarkers in animal models for flutropium bromide have not been reported. Biomarkers are essential tools in drug development to link preclinical findings to clinical outcomes by providing measurable indicators of a drug's biological activity. For an inhaled anticholinergic, such biomarkers could potentially include changes in specific proteins or signaling molecules in bronchoalveolar lavage fluid that correlate with the extent and duration of bronchodilation.

Physiological Response Assessments (excluding therapeutic efficacy)

Preclinical studies on flutropium bromide monohydrate have explored its physiological effects in various animal models, providing insights into its pharmacological profile beyond its primary therapeutic action. These investigations have assessed its impact on several bodily functions, as detailed below.

In a study involving guinea pigs, a single inhalation of a 0.03% solution of flutropium bromide was found to inhibit bronchoconstriction induced by acetylcholine (ACh). nih.gov Notably, this action did not concurrently alter the fall in blood pressure also induced by ACh, suggesting a degree of selectivity in its effects. nih.gov This indicates a primary action on the muscarinic receptors in the airways with less impact on those affecting blood pressure under these experimental conditions.

Further investigations into the long-term physiological impact of flutropium bromide were conducted through repeated administration studies. In guinea pigs, daily inhalation of a 0.03% flutropium bromide solution for 5 minutes over 14 and 28 days did not lead to any significant changes in the body weight curve of the animals. nih.gov This suggests that at the tested concentration and duration, the compound did not cause systemic effects that would lead to weight loss or gain.

In a separate study in rats, repeated intravenous administration of flutropium bromide for 14 days did not result in any changes to the activities of hepatic drug-metabolizing enzymes. nih.gov This finding is significant as it indicates that flutropium bromide is unlikely to cause drug-drug interactions by inducing or inhibiting the cytochrome P-450 enzyme system. nih.gov The stability of these enzymes suggests that the compound does not place undue metabolic stress on the liver with repeated exposure.

These preclinical assessments of physiological responses, excluding direct therapeutic efficacy, demonstrate a favorable profile for flutropium bromide, with a targeted action on the airways and a low potential for systemic side effects or metabolic alterations in the animal models studied.

Comparative Preclinical Pharmacology with Reference Compounds

The preclinical pharmacological profile of flutropium bromide has been further elucidated through comparative studies with established reference compounds, primarily other anticholinergic agents such as atropine and ipratropium (B1672105) bromide. These comparisons have been conducted across various in vitro and in vivo models to determine its relative potency, duration of action, and selectivity.

Comparison with Atropine

Flutropium bromide is a quaternary ammonium (B1175870) derivative of atropine. nih.gov In in vitro experiments, flutropium bromide has been shown to be a more effective competitive antagonist of acetylcholine than atropine. nih.gov This suggests a higher affinity for muscarinic receptors at the tissue level.

In vivo studies in animal models have also demonstrated that flutropium bromide is somewhat more effective than atropine after parenteral administration. nih.gov A key differentiator is its longer duration of action compared to atropine. nih.gov When administered locally as an aerosol, flutropium bromide's superiority over atropine is evident in both its effectiveness and the duration of its action. nih.gov

A significant advantage of flutropium bromide, owing to its quaternary structure, is the lack of a detectable central anticholinergic effect, which can be a limiting factor for atropine. nih.govnps.org.au Furthermore, after systemic administration, while only slightly more effective than atropine, its longer duration of action remains a notable feature. nih.gov Animal studies have also hinted at potential antihistaminic and anti-allergic properties for flutropium bromide, a characteristic not typically associated with atropine. researchgate.net

Comparison with Ipratropium Bromide

Ipratropium bromide, another quaternary ammonium compound structurally related to atropine, is a key comparator for flutropium bromide. While direct, extensive preclinical comparative studies are not widely published, some inferences can be drawn. Both compounds are expected to have limited systemic absorption after inhalation due to their quaternary structure. nps.org.au

In human studies, it has been noted that flutropium bromide showed no significant benefit over ipratropium bromide. researchgate.net Preclinical research has indicated that the relaxing effect of ipratropium bromide on tracheal smooth muscle cells may be partly mediated through the activation of the calcium-activated potassium (BKCa) channel, a mechanism that has not been extensively reported for flutropium bromide. nih.gov

Comparison with Other Anticholinergics

In a clinical setting involving patients with chronic obstructive pulmonary disease (COPD), flutropium bromide was compared with ipratropium bromide and oxitropium (B1233792) bromide. While there were no differences in the maximal response between the three drugs, oxitropium bromide produced a greater bronchodilator effect at lower doses. scribd.com Oxitropium bromide also led to a greater increase in pulse rate at higher cumulative doses compared to the other anticholinergics.

The following table summarizes the comparative preclinical pharmacology of flutropium bromide with key reference compounds.

| Feature | Flutropium Bromide | Atropine | Ipratropium Bromide | Oxitropium Bromide |

| Structure | Quaternary ammonium compound | Tertiary amine | Quaternary ammonium compound | Quaternary ammonium compound |

| Central Nervous System Effects | Not detectable nih.gov | Present nps.org.au | Minimal to none nps.org.au | Not specified |

| In Vitro Potency vs. Acetylcholine | More effective than atropine nih.gov | Reference standard | Potent anticholinergic | Not specified |

| In Vivo Bronchodilator Efficacy (Aerosol) | Superior to atropine nih.gov | Effective nps.org.au | Effective nps.org.au | Effective scribd.com |

| Duration of Action | Longer than atropine nih.gov | Shorter duration | Shorter duration | Not specified |

| Effect on Heart Rate | Minimal with aerosol | Can cause tachycardia nps.org.au | Minimal with aerosol | Increased at high doses scribd.com |

| Other Reported Preclinical Properties | Potential antihistaminic and anti-allergic effects researchgate.net | Standard anticholinergic effects | May activate BKCa channels nih.gov | Not specified |

Preclinical Pharmacokinetics and Metabolism Research of Flutropium Bromide Monohydrate

Absorption and Distribution Studies in Preclinical Animal Models

Preclinical studies using animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate like flutropium (B1209967) bromide monohydrate. bioivt.comnih.govnih.gov These studies help predict its behavior in humans. nih.gov While specific data on flutropium bromide monohydrate is limited in the provided search results, general principles of preclinical pharmacokinetic studies can be described.

Animal models such as rats, mice, and dogs are commonly used to investigate how a substance is absorbed into the bloodstream, distributed to various tissues, metabolized, and ultimately eliminated from the body. nih.govfda.gov For inhaled drugs, understanding local concentrations in the lungs is also a key aspect.

Tissue Distribution Profiles in Various Organs

Following administration, a drug's distribution to different organs is assessed. bioivt.com Techniques like quantitative whole-body autoradiography (QWBA) with radiolabeled compounds are employed to visualize and quantify the drug's presence in various tissues over time. bioivt.comqps.com This can reveal accumulation in specific organs. bioivt.com For a related compound, tiotropium (B1237716) bromide, studies in rats showed notable distribution to the brown fat, pancreas, and salivary glands. fda.gov Such studies are vital for identifying potential target organs for efficacy or toxicity.

Table 1: General Approach for Tissue Distribution Studies

| Study Aspect | Description |

| Animal Models | Typically rats or mice. bioivt.com |

| Method | Administration of a radiolabeled version of the drug. bioivt.com |

| Analysis | Quantitative Whole-Body Autoradiography (QWBA) to measure radioactivity in tissue cross-sections at various time points. bioivt.comqps.com |

| Data Yielded | Information on the extent and rate of drug distribution to and elimination from various tissues and organs. bioivt.com |

Blood-Brain Barrier Penetration Studies in Animal Models

The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of substances from the bloodstream into the brain. scielo.br For drugs not intended for central nervous system (CNS) action, minimal BBB penetration is desirable to avoid potential neurological side effects. scielo.br Conversely, for drugs targeting the CNS, the ability to cross the BBB is essential. scielo.br

Studies in animal models are conducted to determine the extent to which a compound crosses the BBB. scielo.br For the related anticholinergic drug, tiotropium bromide, rat studies have indicated that it does not penetrate the blood-brain barrier to a significant extent. Autoradiography studies with tiotropium in rats have shown either no detectable or low levels of distribution to the brain. fda.gov

Protein Binding Characteristics

The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter. bioivt.com Only the unbound (free) fraction of a drug is generally considered pharmacologically active and available to distribute into tissues. High plasma protein binding can limit the amount of drug available to exert its effect and be cleared from the body. For the related compound, tiotropium bromide, plasma protein binding is reported to be 72%.

Metabolic Pathway Elucidation and Metabolite Identification

Understanding how a drug is metabolized is fundamental to drug development. pharmaron.com Metabolism studies identify the chemical transformations a drug undergoes in the body, which can influence its efficacy and safety. pharmaron.com

In Vitro Metabolism Studies (e.g., liver microsomes, hepatocytes)

In vitro models are essential tools for investigating drug metabolism. nih.govnih.gov Liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like the cytochrome P450 (CYP) system, are widely used. nih.govevotec.com These assays can determine the metabolic stability of a compound and help identify the enzymes responsible for its metabolism. pharmaron.comnih.gov

The general procedure for a microsomal stability assay involves incubating the test compound with liver microsomes in the presence of necessary cofactors (like NADPH for CYP enzymes) at 37°C. pharmaron.comevotec.com Samples are taken at different time points to measure the rate of disappearance of the parent drug. pharmaron.com This allows for the calculation of parameters like the in vitro intrinsic clearance (CLint). pharmaron.com

Table 2: Typical Protocol for a Microsomal Stability Assay

| Parameter | Condition |

| Assay System | Pooled liver microsomes (e.g., human, rat, dog). pharmaron.com |

| Test Compound Conc. | Typically 1 µM. pharmaron.com |

| Protein Concentration | 0.5 mg/mL. pharmaron.com |

| Cofactor | NADPH. pharmaron.comevotec.com |

| Incubation Time | Various time points (e.g., 0, 5, 15, 30, 45 minutes). evotec.com |

| Analysis Method | LC-MS/MS to quantify the remaining parent compound. pharmaron.com |

Identification of Primary Metabolites

For the related compound tiotropium bromide, the major metabolic pathway is non-enzymatic ester cleavage, resulting in the formation of N-methylscopine and dithienylglycolic acid, which are inactive. A smaller portion of the drug may be metabolized by cytochrome P450 enzymes. fda.gov While specific metabolites for this compound were not detailed in the search results, it is plausible that it undergoes similar metabolic transformations given its structural relation to other anticholinergics.

Enzyme Reaction Phenotyping (e.g., CYP450, Phase II enzymes)

The characterization of metabolic pathways, particularly the identification of the enzymes responsible for a drug's biotransformation, is a critical step in preclinical research. This process, known as enzyme reaction phenotyping, helps predict potential drug-drug interactions and understand inter-individual variability in drug response. Key enzyme families investigated include the Cytochrome P450 (CYP450) superfamily, which are primary mediators of Phase I oxidative metabolism, and Phase II enzymes, which conjugate drugs or their metabolites to increase their water solubility and facilitate excretion. fda.gov.phresearchgate.net

For Flutropium Bromide, preclinical research in animal models has provided initial insights into its interaction with hepatic drug-metabolizing enzymes. A study conducted in rats aimed to determine the effect of repeated administration of flutropium bromide on these enzyme activities. In this research, rats were administered flutropium bromide intravenously for 14 consecutive days. Following this period, the activities of hepatic drug-metabolizing enzymes, specifically Cytochrome P-450, aniline (B41778) hydroxylase, and aminopyrine (B3395922) N-demethylase, were assessed. nih.gov

The findings from this study indicated that repeated administration of flutropium bromide did not induce any changes in the activities of these hepatic enzymes. nih.gov This suggests a low potential for flutropium bromide to alter its own metabolism or the metabolism of co-administered drugs through the induction of major CYP450 enzymes in rats. nih.gov The stability of these enzyme activities after prolonged exposure indicates that the bronchodilatory effects of flutropium bromide are maintained without significant metabolic auto-induction. nih.gov

Further in-vitro studies using human liver microsomes would be necessary to definitively characterize the specific human CYP450 isoforms (e.g., CYP3A4, CYP2D6) and Phase II enzymes involved in the metabolism of flutropium bromide and to confirm these preclinical findings in a human context. biomolther.org

Table 1: Effect of Repeated Intravenous Administration of Flutropium Bromide on Hepatic Drug-Metabolizing Enzymes in Rats

| Enzyme | Change in Activity after 14-day Repeated Administration | Implication |

| Cytochrome P-450 | No change observed. nih.gov | Low potential for metabolic drug-drug interactions via induction. nih.gov |

| Aniline Hydroxylase | No change observed. nih.gov | Metabolic profile remains stable with repeated use. nih.gov |

| Aminopyrine N-Demethylase | No change observed. nih.gov | Consistent clearance mechanism over time. nih.gov |

| Data derived from a preclinical study in rats. nih.gov |

Excretion Routes and Clearance Mechanisms in Preclinical Models

Detailed preclinical studies specifically documenting the excretion routes and clearance mechanisms for this compound are not widely available in the public domain. Generally, the elimination of drugs from the body occurs through various routes, with renal (via urine) and hepatic (via bile and feces) excretion being the most significant. wikipedia.org The physicochemical properties of a drug, such as its polarity and molecular weight, heavily influence its primary route of excretion. europa.eu For quaternary ammonium (B1175870) compounds like flutropium bromide, which are typically polar, renal excretion is often a major pathway. fda.gov.phhpra.ie

Preclinical investigations in animal models, such as bile duct-cannulated models, are standard for quantifying biliary excretion, while urine and feces collection over time helps to construct a complete mass balance profile. wikipedia.org These studies would determine the percentage of the administered dose of flutropium bromide and its metabolites eliminated through each route, providing essential data on its clearance mechanisms (e.g., glomerular filtration, active tubular secretion, or biliary transport). europa.eunih.gov Without specific published studies on flutropium bromide, a definitive statement on its excretion profile in preclinical models cannot be made.

Computational and Structural Biology Approaches for Flutropium Bromide Monohydrate

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools that allow for the detailed investigation of how a ligand, such as Flutropium (B1209967) bromide, interacts with its biological target. For Flutropium bromide, a muscarinic antagonist, the primary targets are the muscarinic acetylcholine (B1216132) receptors (M1-M5). wiley.com These methods are crucial for understanding the structural basis of its pharmacological action.

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's binding site. rsc.orgdiva-portal.org This technique is instrumental in elucidating the specific interactions that stabilize the ligand-receptor complex. In the case of Flutropium bromide, docking studies would model its placement within the orthosteric binding site of muscarinic receptors, a pocket deep within the transmembrane helices. nih.govacs.org

Studies on similar muscarinic antagonists like tiotropium (B1237716) and quinuclidinyl benzilate (QNB) have identified key amino acid residues that are crucial for binding. researchgate.netresearchgate.net A conserved aspartate residue in transmembrane helix 3 (TM3) typically forms a critical ionic interaction with the positively charged nitrogen atom present in most muscarinic antagonists. acs.org Additionally, a network of aromatic residues in the binding pocket often forms hydrophobic and stacking interactions with the ligand, while other residues may act as hydrogen bond donors or acceptors. acs.orgnih.gov Docking simulations for Flutropium bromide would aim to identify these precise interactions, and scoring functions would then estimate the binding free energy, providing a prediction of its binding affinity. rsc.orgnih.gov

| Interaction Type | Likely Interacting Residues in Muscarinic Receptors | Role in Binding Flutropium Bromide |

| Ionic Interaction | Aspartate (in TM3) | Anchors the cationic head of the tropane (B1204802) moiety. acs.org |

| Hydrogen Bonding | Tyrosine, Threonine, Asparagine (in binding pocket) | Stabilizes the ester and hydroxyl groups of the ligand. nih.gov |

| Hydrophobic & van der Waals | Tryptophan, Tyrosine, Phenylalanine (in TM5, TM6, TM7) | Forms favorable contacts with the phenyl rings of the benzilate moiety. pnas.org |

| Aromatic Stacking | Tyrosine, Tryptophan | Engages in π-π stacking with the ligand's aromatic rings. |

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. core.ac.uknih.gov By simulating the motions of atoms, MD studies can assess the stability of the predicted docking pose, explore the conformational flexibility of both Flutropium bromide and the muscarinic receptor, and identify the role of solvent molecules in the binding interface. researchgate.netacs.org

For a molecule like Flutropium bromide, which is based on a tropane alkaloid scaffold, understanding its conformational preferences is essential. scilit.compnas.orgcsbsju.edu MD simulations can reveal how the tropane ring and its substituents adapt their geometry upon binding to the receptor. acs.org These simulations are critical for validating the initial docking results and for providing a more realistic model of the binding event, which can explain the functional outcomes (antagonism) of ligand binding. nih.gov

| MD Simulation Analysis | Purpose and Insights |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the complex over time to assess the stability of the binding pose. core.ac.uk |

| Root Mean Square Fluctuation (RMSF) | Identifies flexible regions of the receptor and the ligand, highlighting parts that may be important for binding or conformational changes. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds to determine their persistence and importance in stabilizing the complex. |

| Water Analysis | Maps the location and dynamics of water molecules in the binding site, which can mediate ligand-receptor interactions. |

Ligand-Protein Interaction Prediction and Energetics

De Novo Design and Virtual Screening Methodologies for Flutropium Bromide Monohydrate Analogues

A primary goal in drug development is the discovery of new chemical entities with improved properties, such as enhanced selectivity or better pharmacokinetics. Virtual screening and de novo design are two key computational strategies used to explore vast chemical spaces for promising new analogues of a known drug like Flutropium bromide.

Structure-based virtual screening uses the 3D structure of the target receptor to screen large libraries of compounds computationally. diva-portal.orgnih.gov For Flutropium bromide analogues, a model of a muscarinic receptor subtype (e.g., M3) would be used to dock millions of commercially available or proprietary compounds. nih.govpnas.org The top-scoring molecules, predicted to have high binding affinity, are then selected for experimental testing. This approach has successfully identified novel muscarinic ligands, including uncharged molecules, which is rare for this class of receptors. nih.gov

De novo design, in contrast, builds novel molecules from scratch. researchgate.net Algorithms assemble molecular fragments or atoms within the receptor's binding site, guided by rules of chemical synthesis and scoring functions that predict binding affinity. vanderbilt.eduidrblab.net This technique can generate unique chemical scaffolds that are structurally distinct from Flutropium bromide but retain its antagonist function, potentially leading to compounds with greater subtype selectivity or other desirable properties. researchgate.net

| Methodology | Description | Application for Flutropium Bromide Research |

| Virtual Screening (VS) | Computational screening of large compound databases against a target protein structure. diva-portal.org | Identify new, structurally diverse muscarinic antagonists from existing chemical libraries. nih.gov |

| - Structure-Based VS | Uses docking to evaluate how well compounds fit into the receptor's binding site. | Screen for compounds that bind favorably to the M3 receptor while having poor affinity for the M2 receptor to improve selectivity. pnas.org |

| - Ligand-Based VS | Uses the known active ligand (Flutropium bromide) as a template to find similarly shaped molecules. | Find compounds with similar pharmacophoric features to Flutropium bromide. |

| De Novo Design | Algorithmic generation of novel molecular structures within the constraints of the binding site. vanderbilt.edu | Create entirely new analogues of Flutropium bromide with optimized interactions and potentially improved pharmacokinetic profiles. researchgate.net |

Artificial Intelligence and Machine Learning Applications in Flutropium Bromide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by building predictive models from large datasets. acs.orgresearchgate.net These technologies can forecast a compound's biological activity and its behavior in the body, guiding the design of superior drug candidates.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.govnih.govbiorxiv.org For Flutropium bromide, a QSAR model could be developed using a dataset of its analogues and their experimentally measured antagonist activities at muscarinic receptors. nih.govnih.gov The model would use molecular descriptors (numerical representations of a molecule's physicochemical properties) as input.

Machine learning algorithms, such as random forests, support vector machines, or deep neural networks, are used to build these predictive models. mdpi.comacs.org A well-validated QSAR model can then be used to predict the pharmacological activity of newly designed, unsynthesized analogues of Flutropium bromide, allowing researchers to prioritize the most promising candidates for synthesis and testing. rsc.orgnih.gov

| Descriptor Class | Examples | Information Encoded |

| 1D Descriptors | Molecular Weight, Atom Count, Rotatable Bond Count | Basic constitutional properties. |

| 2D Descriptors | Topological Polar Surface Area (TPSA), LogP | Connectivity, size, polarity, and hydrophobicity. |

| 3D Descriptors | Molecular Volume, Surface Area, Shape Indices | Three-dimensional spatial arrangement of atoms. |

These models are trained on large, diverse datasets of compounds with known experimental ADME values. nih.govreceptor.ai For new analogues of Flutropium bromide, these models can provide rapid predictions for key properties such as intestinal absorption, plasma protein binding, and metabolic stability. nih.goviapchem.org This information is invaluable for optimizing the pharmacokinetic profile of lead compounds in a preclinical setting. tandfonline.com

| ADME Property | Description | ML Model Application |

| Absorption | Permeability across biological membranes (e.g., Caco-2 assay). | Predicts oral bioavailability. mdpi.com |

| Distribution | Binding to plasma proteins like human serum albumin (HSA). | Predicts the fraction of unbound drug available to act on its target. |

| Metabolism | Stability in the presence of liver microsomes. | Predicts metabolic clearance rate. nih.gov |

| Excretion | Physicochemical properties like solubility. | Influences how the compound is eliminated from the body. tandfonline.com |

Predictive Modeling of Pharmacological Activities

Structural Determination of this compound-Target Complexes

The precise understanding of how this compound interacts with its target receptors is fundamental to comprehending its pharmacological activity. This understanding is achieved through various computational and structural biology techniques that elucidate the three-dimensional arrangement of the ligand-receptor complex at an atomic level. While direct structural data for a this compound-target complex is not extensively available in public literature, the methodologies for such determinations are well-established. This section will delve into the primary techniques used for this purpose: X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy, drawing on existing data for flutropium bromide itself and for its target receptors complexed with analogous compounds.

X-ray Crystallography Studies

X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystalline substance. In the context of drug-receptor interactions, it can provide a static, high-resolution snapshot of the ligand bound within the receptor's active site.

While a crystal structure of this compound complexed with a muscarinic receptor is not publicly documented, the crystal structure of flutropium bromide itself has been determined. nih.gov A study published in Arzneimittelforschung revealed that (8r)-8-(2-Fluoroethyl)-3α-hydroxy-1αH, 5αH-tropanium bromide benzilic acid ester (flutropium bromide) crystallizes in the monoclinic space group P 2(1)/n. nih.gov Although the structure exhibited some disorder, an averaged crystal structure was solved and refined to a residual factor (R-value) of 0.113. nih.gov This provides precise data on the bond lengths, angles, and conformation of the flutropium bromide molecule itself.

Table 1: Crystallographic Data for Flutropium Bromide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 2(1)/n |

| Final R-value | 0.113 |

Data sourced from Kiel, G. (1986). nih.gov

To understand the binding of flutropium bromide to its target, one can look at the extensive crystallographic work done on muscarinic acetylcholine receptors (mAChRs), its primary target. Recent X-ray crystallography studies have successfully resolved the structures of various mAChR subtypes, often in complex with antagonists that are structurally related to flutropium bromide, such as tiotropium and N-methylscopolamine (NMS). nih.govrcsb.orgnih.gov These studies reveal a conserved binding pocket for antagonists deep within the transmembrane helical bundle of the receptor. nih.gov Key interactions typically involve a hydrogen bond between an aspartate residue in transmembrane helix 3 (TM3) and the ester or hydroxyl group of the ligand, as well as interactions with a "tyrosine lid" formed by aromatic residues from several transmembrane helices that cap the binding site. proteopedia.org For instance, the crystal structure of the M3 muscarinic receptor in complex with tiotropium shows these characteristic interactions, providing a template for how flutropium bromide, which shares a similar tropane scaffold, would likely bind. nih.govresearchgate.net Structure-guided drug design efforts have utilized these crystal structures to develop antagonists with improved selectivity for specific muscarinic receptor subtypes. pnas.org

Cryo-Electron Microscopy (Cryo-EM) Applications

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and complex biological macromolecules, including G protein-coupled receptors (GPCRs) like the muscarinic receptors. Unlike X-ray crystallography, cryo-EM does not require the protein to form a well-ordered crystal, making it suitable for studying membrane proteins that are often difficult to crystallize.

There are no specific published cryo-EM studies focusing on this compound bound to its target receptor. However, the application of cryo-EM to the broader family of muscarinic receptors has yielded significant insights. High-resolution cryo-EM structures have been determined for various mAChR subtypes, often in complex with their cognate G proteins and various ligands. mdpi.com These structures provide a more dynamic view of the receptor in a near-native state, capturing different conformational states associated with receptor activation and signaling.

For example, cryo-EM has been used to visualize the M1 and M2 muscarinic receptors coupled to their respective G proteins (Gq/11 and Gi/o). mdpi.com These studies reveal the structural basis for G protein selectivity, highlighting the conformational changes in the intracellular loops and the cytoplasmic ends of the transmembrane helices upon agonist binding and G protein engagement. mdpi.com

The application of cryo-EM to a flutropium bromide-muscarinic receptor complex would be highly informative. It could reveal:

Subtle conformational changes induced by flutropium bromide binding compared to other antagonists.

The influence of the lipid bilayer on the receptor-ligand interaction.

Given the success of cryo-EM in elucidating the structures of other GPCR-antagonist complexes, it represents a promising avenue for future research to visualize the flutropium bromide-receptor interaction in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide information about the structure, dynamics, and interactions of molecules in solution. For studying ligand-receptor interactions, NMR is particularly powerful as it can detect changes in the chemical environment of individual atoms upon binding, and can characterize the dynamic nature of these interactions. researchgate.netnih.govethz.ch

While there are no specific NMR studies published on the flutropium bromide-receptor complex, NMR has been extensively used to probe the conformational dynamics of GPCRs, including muscarinic receptors. acs.orgnih.gov These studies often employ isotope labeling (e.g., ¹³C, ¹⁵N) of either the receptor or the ligand to monitor specific signals.

Key applications of NMR in this context include:

Mapping Binding Sites: By monitoring chemical shift perturbations in the receptor's NMR spectrum upon addition of the ligand, the residues involved in the binding interface can be identified.

Characterizing Conformational Changes: NMR can detect ligand-induced conformational changes in the receptor, providing insights into the mechanism of action (i.e., how an antagonist stabilizes an inactive state). researchgate.net

Studying Interaction Kinetics: NMR can be used to determine the on- and off-rates of ligand binding, which is crucial for understanding the duration of drug action.

Advanced Analytical and Bioanalytical Methodologies for Flutropium Bromide Monohydrate Research

Development and Validation of High-Sensitivity Quantification Methods

The development of robust and validated quantification methods is a cornerstone of pharmaceutical research. For a compound like flutropium (B1209967) bromide monohydrate, achieving high sensitivity is crucial for pharmacokinetic studies and for the detection of trace-level impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of drugs and their metabolites in biological fluids and pharmaceutical products. scribd.comepdf.pub Its high selectivity and sensitivity make it the gold standard for bioanalytical assays. epdf.pub The combination of liquid chromatography's separation power with the mass spectrometer's ability to provide structural information allows for precise and reliable measurements, even in complex matrices. scribd.com

For tropane (B1204802) alkaloids, a class of compounds to which flutropium bromide belongs, several sensitive LC-MS/MS methods have been developed and validated. For instance, a UPLC-ESI-MS/MS method was established for the determination of N-butylscopolamine, another quaternary ammonium (B1175870) tropane derivative, in human plasma. This method demonstrates the high sensitivity achievable, which is essential for pharmacokinetic studies where plasma concentrations can be very low. The validation of such methods typically adheres to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and involves assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

A validated LC-MS/MS method for the simultaneous quantification of ripretinib (B610491) and its N-desmethyl metabolite showcases the typical parameters evaluated. While for a different class of compound, the validation data provides a clear example of the rigorous testing required for bioanalytical methods.

Table 1: Example Validation Parameters for a Bioanalytical LC-MS/MS Method

| Parameter | Specification | Result Example (for Ripretinib & Metabolite) |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | > 0.99 |

| Accuracy | Within ±15% of nominal (±20% at LLOQ) | Within acceptable limits |

| Precision (RSD%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Lower Limit of Quantification (LLOQ) | Defined and validated | e.g., 1 ng/mL |

| Selectivity | No significant interference at the retention time of the analyte and IS | Passed |

| Matrix Effect | Within acceptable limits | Assessed and passed |

| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration | Stable under tested conditions |

This table presents example data from a validated method for a different compound to illustrate the typical parameters and acceptance criteria for an LC-MS/MS bioanalytical method validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cenmed.comresearchgate.net It is particularly well-suited for the analysis of volatile and thermally stable compounds. cenmed.com For less volatile compounds, derivatization is often required to increase their volatility and thermal stability, making them amenable to GC-MS analysis.

In the context of drug analysis, GC-MS is extensively used for impurity profiling, metabolite identification, and the detection of controlled substances. researchgate.netpharmacompass.com Its ability to provide detailed mass spectra allows for the confident identification of unknown compounds by comparing the obtained spectra with established libraries. pharmacompass.com While less common than LC-MS for quaternary ammonium compounds like flutropium bromide due to their low volatility, GC-MS can be applied after appropriate sample preparation, such as derivatization.

Capillary Electrophoresis and Microfluidic Systems

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an applied electric field. It offers advantages such as high resolution, short analysis times, and minimal sample and reagent consumption. researchgate.netpatsnap.com CE methods have been successfully developed for the analysis of several tropane alkaloids, including atropine (B194438) and scopolamine (B1681570), in pharmaceutical formulations and plant extracts. researchgate.net

The development of a CE method with a capacitively coupled contactless conductivity detector (CE-C4D) for atropine and scopolamine highlights the technique's potential. patsnap.com The method was validated for precision, accuracy, and matrix effect, demonstrating its suitability for quantitative analysis. patsnap.com

Table 2: Validation Parameters for a CE-C4D Method for Tropane Alkaloids

| Parameter | Result (for Atropine and Scopolamine) |

|---|---|

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Precision (CV%) | 1.07–2.08% |

| Accuracy (Recovery %) | 101.0–102.7% |

| Matrix Effect (%) | 92.99–94.23% |

Source: Adapted from a study on the determination of atropine and scopolamine using a portable CE instrument. patsnap.com

Microfluidic systems, or lab-on-a-chip technologies, integrate and automate multiple laboratory functions on a single chip, offering even faster analysis and lower sample consumption than traditional CE. yaozh.com These systems are promising for high-throughput screening and analysis in pharmaceutical research.

Metabolite Quantification in Biological Matrices (Preclinical)

Understanding the metabolic fate of a drug candidate is a critical aspect of preclinical development. Metabolite quantification in biological matrices such as plasma, urine, and tissue homogenates provides essential data for assessing the safety and efficacy of a new chemical entity. High-resolution mass spectrometry (HR-MS) is a key technology in this field, enabling the detection and structural characterization of both major and minor metabolites.

The general strategy for metabolite identification involves incubating the drug with in vitro systems like liver microsomes or hepatocytes to simulate metabolism. The resulting samples are then analyzed by LC-HR-MS. Data-independent acquisition methods can be employed to capture MS/MS data for all ions, allowing for retrospective data mining to identify potential metabolites. The use of stable isotope labeling, for example with ¹⁸O₂, can significantly aid in the reliable discovery and annotation of metabolites, especially for those present at low abundance.

For tropane alkaloids, metabolic pathways can be complex. Research on related compounds provides insights into potential metabolic transformations, such as hydrolysis of the ester group, N-dealkylation, and hydroxylation. Quantifying these metabolites in preclinical species and comparing the metabolic profile to that observed in human-derived in vitro systems is crucial for evaluating the suitability of the selected animal models for toxicology studies.

Characterization of Purity and Stability in Research Formulations

Ensuring the purity and stability of a drug substance in its research formulation is paramount for obtaining reliable and reproducible preclinical data. Stability-indicating analytical methods are required to separate the active pharmaceutical ingredient (API) from any potential impurities and degradation products.

High-performance liquid chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common technique for this purpose. A stability-indicating method must be validated to demonstrate its specificity, meaning it can unequivocally assess the analyte in the presence of its degradation products. This is typically achieved through forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light.

For example, a stability-indicating RP-HPLC method was developed for the simultaneous determination of ipratropium (B1672105) bromide and albuterol sulfate. The method was validated according to ICH guidelines and proved to be specific by separating the main compounds from degradation products formed under various stress conditions.

Chromatographic Techniques for Impurity Detection

Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance. Regulatory guidelines, such as those from the ICH, set strict limits for impurities. Chromatographic techniques are the primary tools for impurity detection.

Reversed-phase HPLC is the workhorse for analyzing organic impurities. The development of an impurity profiling method often involves screening multiple columns with different selectivities and optimizing mobile phase conditions (e.g., pH, organic modifier) to achieve the best separation of all known and unknown impurities from the main compound.

For impurities that lack a UV chromophore, LC-MS/MS is an invaluable tool. A sensitive LC-MS/MS method was developed for the simultaneous quantification of two non-UV active impurities of tiotropium (B1237716) bromide, demonstrating the ability of this technique to detect and quantify challenging impurities at very low levels (ppb).

Table 3: Example of an LC-MS/MS Method for Impurity Quantification in a Related Compound (Tiotropium Bromide)

| Parameter | Value |

|---|---|

| Column | Zorbax Eclipse XDB-C8 (150 mm x 4.6 mm, 5.0 µm) |

| Detection | Triple-quadrupole mass spectrometry (ESI+) |

| Mode | Multiple Reaction Monitoring (MRM) |

| Limit of Detection (LOD) | 1.0 ppb |

| Limit of Quantification (LOQ) | 2.5 ppb |

Source: Adapted from a study on the quantification of tiotropium bromide impurities G + H.

By employing these advanced analytical methodologies, researchers can thoroughly characterize flutropium bromide monohydrate, ensuring a comprehensive understanding of its properties, which is essential for its development as a potential therapeutic agent.

Spectroscopic Techniques for Characterization (e.g., UV-Vis, IR, Raman)

Spectroscopic techniques are fundamental in the solid-state characterization of active pharmaceutical ingredients (APIs) like this compound. These methods provide critical information about the molecule's electronic structure, functional groups, and vibrational modes, which are essential for confirming its identity and purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy